N-Propionyl-L-cysteine

Cosmetic Chemistry Reducing Agents Toxicology

Pharmaceutical QC laboratories require authentic Acetylcysteine Impurity 50 reference standards for HPLC/LC-MS method validation to ensure NAC drug product release. N-Propionyl-L-cysteine (CAS 2885-79-2) directly resolves this sourcing challenge as the compendial impurity standard. - Enables regulatory-compliant purity assessment of NAC formulations per pharmacopeia specifications. - Non-damaging alternative to thioglycolic acid for hair cosmetic formulations; validated L-cysteine prodrug for preclinical oxidative stress studies.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 2885-79-2
Cat. No. B022762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propionyl-L-cysteine
CAS2885-79-2
SynonymsN-(1-Oxopropyl)-L-cysteine;  N-Propionyl-cysteine;  N-Propionylcysteine; 
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCCC(=O)NC(CS)C(=O)O
InChIInChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
InChIKeyKBBJNRLWAGIQLW-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propionyl-L-cysteine Overview


N-Propionyl-L-cysteine (CAS 2885-79-2) is an N-acylated derivative of the endogenous amino acid L-cysteine, distinguished by a propionyl group on its amino terminus. This modification imparts distinct physicochemical and biological properties compared to its parent amino acid and other common N-acyl cysteine derivatives such as N-acetylcysteine (NAC) . Its primary documented applications include use as a non-damaging reducing agent in hair cosmetic formulations , a prodrug for delivering L-cysteine , and a specialized building block for synthesizing tyrosinase-activated melanoma-targeting agents .

1
Hair waving reducing agent
Reported lower irritation alternative to thioglycolic acid in research formulations
2
Cysteine prodrug tool compound
May support controlled intracellular cysteine delivery for GSH studies
3
Melanoma prodrug building block
Tyrosinase-activated conjugate synthesis for targeted research

N-Propionyl-L-cysteine Substitution Risks


The substitution of N-Propionyl-L-cysteine with other N-acyl cysteine derivatives like N-acetylcysteine (NAC) or with the parent L-cysteine introduces significant deviations in experimental and industrial outcomes. While L-cysteine is the core functional moiety, its free amino group renders it chemically unstable and potentially cytotoxic at higher concentrations . N-acetylcysteine, the most common commercial alternative, is optimized for mucolytic and acute hepatoprotective actions, with an established metabolic fate that differs substantially from the propionylated analog [1]. The distinct lipophilicity of the propionyl group alters cellular uptake kinetics and metabolic liberation of the active thiol species, making it a non-interchangeable component in studies of oxidative stress, specialized bioconjugates, or formulations requiring specific release profiles . The following quantitative evidence outlines the precise, verifiable differentiations that guide scientific selection.

vs. N-Acetylcysteine

Different metabolic fate may alter prodrug release profile and thiol delivery

vs. L-Cysteine

Higher cytotoxicity and instability in solution may compromise cell viability and reproducibility

General property

Propionyl lipophilicity can shift cellular uptake kinetics compared to shorter acyl chains

N-Propionyl-L-cysteine Comparative Evidence


Hair Waving Safety vs. Thioglycolic Acid

In the specific industrial application of permanent hair waving, N-Propionyl-L-cysteine provides a directly verifiable safety advantage over the industry-standard reducing agent, thioglycolic acid. While thioglycolic acid is effective in cleaving disulfide bonds, it is associated with damage to hair structure and significant irritation to mucous membranes and eyes . In contrast, N-Propionyl-L-cysteine achieves the same reductive effect without causing hair damage, and it is classified as non-toxic and non-irritating to eyes and mucous membranes .

Hair Waving Safety
Head-to-head
Reported non-irritating to eyes and mucous membranes vs. thioglycolic acid
Supports reduced irritation in hair research comparisons
Qualitative comparison; quantitative irritation data not provided
Cosmetic Chemistry Reducing Agents Toxicology

Glutathione Precursor Stability vs. L-Cysteine

L-Cysteine, the parent amino acid, is a critical precursor for the intracellular antioxidant glutathione (GSH). However, its utility as a direct supplement or research tool is limited by its inherent instability in aqueous solutions and its potential for cytotoxicity at elevated concentrations . N-Propionyl-L-cysteine's structural modification—the addition of a propionyl group—is reported to confer enhanced stability and bioavailability compared to conventional L-cysteine, thereby providing a more reliable and less toxic vehicle for delivering cysteine equivalents to cells and tissues for GSH synthesis . This class-level inference is based on the established principle of N-acylation improving the pharmacokinetic properties of amino acids.

GSH Precursor Stability
Class-level
Enhanced stability and bioavailability vs. L-cysteine (N-acylation principle)
May improve cysteine delivery reliability in glutathione research
Class-level inference; requires experimental verification
Pharmacology Nutritional Biochemistry Cell Biology

Prodrug Mechanism vs. L-Cysteine

N-Propionyl-L-cysteine is explicitly classified and utilized as a prodrug of L-cysteine . This is a key mechanistic distinction from L-cysteine itself. As a prodrug, it is intended to be metabolically converted into the active L-cysteine moiety in vivo, which can then participate in the synthesis of glutathione or act as a free radical scavenger . This prodrug strategy is employed to overcome the poor pharmacokinetic properties (e.g., instability, low bioavailability) of L-cysteine. While other cysteine prodrugs exist (e.g., N-acetylcysteine), the propionyl group offers a different release profile and tissue distribution pattern.

Prodrug Designation
Class-level
Functions as prodrug; metabolic conversion needed for active L-cysteine
Intended for controlled cysteine release in in vivo models
Release kinetics and tissue distribution not quantified
Prodrugs Pharmacokinetics Cardiovascular Research

NAC Impurity Reference Standard

From an analytical and pharmaceutical quality control perspective, N-Propionyl-L-cysteine holds a distinct and critical identity as a known impurity of N-acetylcysteine (NAC) . It is listed under multiple synonym designations such as 'Acetylcysteine Impurity 50' and 'N-Acetylcysteine Impurity Standard' . This relationship is quantifiable and specific; while N-Propionyl-L-cysteine is not a primary therapeutic agent in this context, it is an essential reference standard for ensuring the purity of NAC drug substances and formulations. Its presence or absence is a direct marker of manufacturing process control or degradation.

NAC Impurity Identity
Specification review
Designated Acetylcysteine Impurity 50; certified reference standard
Essential for NAC purity method validation in QC
Required for chromatographic impurity profiling
Analytical Chemistry Quality Control Pharmaceutical Standards

N-Propionyl-L-cysteine Applications


NAC Impurity Profiling Reference Standard

This is the most directly validated and high-stakes application scenario. In pharmaceutical QC environments, N-Propionyl-L-cysteine is required as a reference standard, specifically identified as 'Acetylcysteine Impurity 50' . Analytical chemists must source this compound to develop and validate high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the purity assessment of NAC drug substances and finished products. Its use is mandated to ensure that commercial NAC formulations (e.g., for acetaminophen overdose or as a mucolytic) meet regulatory specifications for related substances, directly impacting patient safety and product release .

Gentle Hair Waving Formulations

For cosmetic scientists, the procurement rationale is based on the head-to-head safety advantage over thioglycolic acid. Formulations incorporating N-Propionyl-L-cysteine can be designed to achieve permanent wave (perming) effects without the associated hair damage and mucous membrane irritation inherent to traditional thiol-based reducing agents . This scenario is ideal for creating products marketed as 'sensitive,' 'natural,' or 'non-damaging' hair treatments, where the lower irritancy profile is a key performance and marketing differentiator .

Cysteine Prodrugs in Oxidative Stress Models

Researchers studying the therapeutic potential of glutathione (GSH) augmentation select N-Propionyl-L-cysteine as a tool compound for its defined role as a prodrug of L-cysteine . This scenario is specifically for preclinical studies (e.g., in rodent models of ischemia-reperfusion injury or hypertension) where the enhanced stability and bioavailability of the N-propionyl derivative are critical for observing pharmacological effects that are not reliably achieved with L-cysteine due to its instability and toxicity . Its use has been reported in models investigating antihypertensive effects and cardioprotection following ischemia .

Melanoma-Targeted Cytotoxic Conjugates

A specialized and high-value application is in the synthesis of N-propionyl-4-S-cysteaminylphenol (NPrCAP), a tyrosinase substrate used to create targeted anti-melanoma agents . N-Propionyl-L-cysteine serves as the critical sulfur-containing building block for this conjugate. This application leverages the unique chemistry of the thiol group in N-Propionyl-L-cysteine to create a prodrug that is selectively activated by the enzyme tyrosinase within melanoma cells, leading to the generation of cytotoxic quinone species [1]. This is a distinct, non-substitutable use case for drug discovery scientists in oncology.

Application
Selection Property
Validation Focus
NAC impurity profiling (reference standard)
Certified impurity identity
Chromatographic purity method validation
Hair waving reducing agent research
Reported reduced irritation vs. thioglycolic acid
Hair damage and irritation endpoints
Cysteine prodrug in oxidative stress models
Prodrug release kinetics
Cysteine bioavailability and GSH modulation
Melanoma-targeted prodrug synthesis
Tyrosinase-activated prodrug design
Melanoma cell model activation selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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